5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid
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Overview
Description
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the molecular formula C14H17NO2. It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a spiro-fused azaspiroheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through intramolecular cyclization reactions. For instance, starting from a suitable precursor, such as a benzylamine derivative, the cyclization can be induced using reagents like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient reaction control and purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or antiviral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
- 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid
- 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid
Uniqueness
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a benzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAZATCEOJHMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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